
Dimethoxy(propyl)silyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethoxy(propyl)silyl acrylate is an organosilicon compound with the molecular formula C9H18O4Si. It is a clear, colorless to light yellow liquid that is used in various industrial and research applications. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the production of adhesives, coatings, and sealants .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethoxy(propyl)silyl acrylate can be synthesized through the reaction of 3-chloropropyltrimethoxysilane with acrylic acid in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Dimethoxy(propyl)silyl acrylate undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further react to form siloxane bonds.
Polymerization: The acrylate group can undergo free radical polymerization to form polymers.
Common Reagents and Conditions
Hydrolysis: Water, often catalyzed by acids or bases.
Condensation: Silanols, typically under acidic or basic conditions.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under thermal or UV light conditions.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Polymerization: Poly(this compound) and copolymers.
Scientific Research Applications
Dimethoxy(propyl)silyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Utilized in the modification of biomaterials to enhance their biocompatibility.
Medicine: Employed in the development of drug delivery systems and medical adhesives.
Industry: Applied in the production of coatings, sealants, and adhesives for various industrial applications
Mechanism of Action
The mechanism of action of dimethoxy(propyl)silyl acrylate involves the formation of strong covalent bonds with both organic and inorganic substrates. The methoxy groups undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. This results in the formation of a stable, cross-linked network that enhances the mechanical properties and adhesion of the material .
Comparison with Similar Compounds
Similar Compounds
- Trimethoxy(propyl)silyl acrylate
- Methyldimethoxy(propyl)silyl acrylate
- Trimethoxysilylpropyl methacrylate
Uniqueness
This compound is unique due to its specific combination of methoxy groups and acrylate functionality, which allows it to undergo both hydrolysis and polymerization reactions. This dual functionality makes it particularly versatile for use in a wide range of applications, from adhesives to biomedical materials .
Properties
Molecular Formula |
C8H16O4Si |
|---|---|
Molecular Weight |
204.30 g/mol |
IUPAC Name |
[dimethoxy(propyl)silyl] prop-2-enoate |
InChI |
InChI=1S/C8H16O4Si/c1-5-7-13(10-3,11-4)12-8(9)6-2/h6H,2,5,7H2,1,3-4H3 |
InChI Key |
CMQBKVKRQHUNTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](OC)(OC)OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride](/img/structure/B11895008.png)
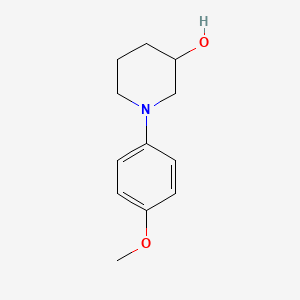
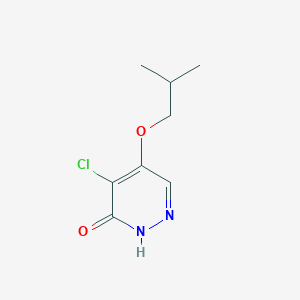



![4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11895044.png)
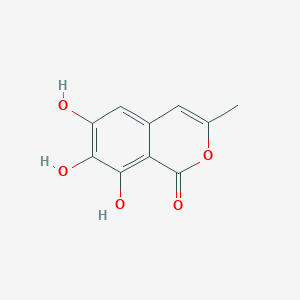
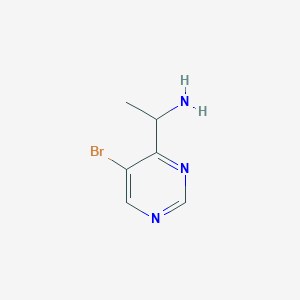
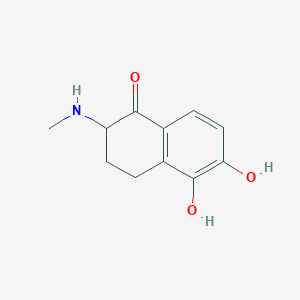
![7-Amino-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11895056.png)
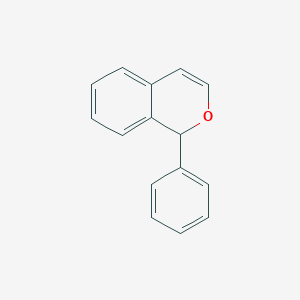
![7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride](/img/structure/B11895076.png)
